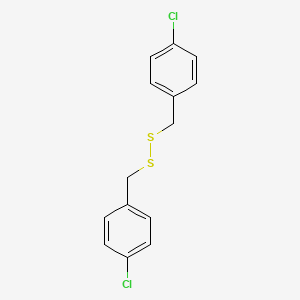

Di(4-chlorobenzyl) disulphide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 190482. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-4-[[(4-chlorophenyl)methyldisulfanyl]methyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2S2/c15-13-5-1-11(2-6-13)9-17-18-10-12-3-7-14(16)8-4-12/h1-8H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANYQNNLRPAIVBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CSSCC2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90307237 | |

| Record name | di(4-chlorobenzyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

315.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23566-17-8 | |

| Record name | NSC190482 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190482 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | di(4-chlorobenzyl) disulphide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90307237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di(4-chlorobenzyl) disulphide chemical properties and structure

An In-depth Technical Guide to the Chemical Properties and Structure of Di(4-chlorobenzyl) disulphide

Abstract

This technical guide provides a comprehensive overview of this compound, a symmetrical aromatic disulfide. The document delineates its chemical structure, physicochemical properties, and detailed spectroscopic characteristics. A validated, step-by-step synthesis protocol via the oxidation of 4-chlorobenzyl mercaptan is presented, emphasizing the rationale behind procedural choices to ensure reproducibility and self-validation. Furthermore, the guide explores the compound's relevance within the broader context of disulfide-containing molecules in medicinal chemistry and drug development, supported by authoritative references. Visual aids, including data tables and Graphviz diagrams, are employed to facilitate the clear and effective communication of technical information.

Introduction

Disulfide bonds (S-S) are fundamental covalent linkages in chemistry and biology, most notably providing structural stability to peptides and proteins.[1] The study of small molecules containing this moiety is crucial for understanding their potential roles as therapeutic agents, biological probes, or building blocks in organic synthesis. This compound belongs to the class of organic aromatic disulfides, which are structurally analogous to the naturally occurring dibenzyl disulfide found in plants like Petiveria alliacea.[2] The introduction of chloro-substituents on the aromatic rings can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of interest for structure-activity relationship (SAR) studies.[3] This guide serves as a technical resource, consolidating the core chemical knowledge of this compound for professionals engaged in chemical research and pharmaceutical development.

Chemical Structure and Nomenclature

The structure of this compound is characterized by two 4-chlorobenzyl groups linked by a disulfide bridge. This symmetrical arrangement dictates its chemical properties and spectroscopic signature.

Caption: Chemical structure of this compound.

-

IUPAC Name: 1,2-bis(4-chlorobenzyl)disulfane

-

Other Names: Di(p-chlorobenzyl) disulfide, Bis(4-chlorobenzyl) disulfide

-

CAS Number: Not explicitly found, but related to the parent compound Dibenzyl disulfide (150-60-7).[2]

-

Molecular Formula: C₁₄H₁₂Cl₂S₂[4]

-

Molecular Weight: 315.28 g/mol [4]

Physicochemical Properties

The physical and chemical properties of a compound are critical for its handling, formulation, and application. The data for this compound are summarized below, with some properties inferred from its parent compound, dibenzyl disulfide, due to a lack of specific experimental data for the chlorinated derivative.

| Property | Value | Source / Rationale |

| Appearance | White to off-white crystalline solid | Inferred from dibenzyl disulfide, which forms crystals. |

| Molecular Weight | 315.28 g/mol | Calculated from the molecular formula C₁₄H₁₂Cl₂S₂.[4] |

| Melting Point | Not specified. The parent compound, dibenzyl disulfide, melts at 69-72 °C.[5] The chlorinated version is expected to have a higher melting point due to increased molecular weight and intermolecular forces. | |

| Boiling Point | > 270 °C (with decomposition) | Inferred from dibenzyl disulfide.[2][5] High boiling points are typical for molecules of this size. |

| Solubility | Insoluble in water; Soluble in many organic solvents (e.g., chloroform, hot ethanol, ether).[2][5] | The two chlorobenzyl groups confer significant hydrophobic character. |

| LogP (Octanol/Water) | ~5.29 (estimated) | Based on the LogP of dibenzyl disulfide, with an expected increase due to the two chlorine atoms.[5] |

Synthesis and Purification Protocol

The most direct and common method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols.[6] In this case, this compound is efficiently prepared from 4-chlorobenzyl mercaptan.

Causality Behind Experimental Choices:

-

Reactant: 4-chlorobenzyl mercaptan is the logical precursor, providing the entire carbon and sulfur backbone except for the S-S bond itself.[7][8][9]

-

Oxidant: Iodine (I₂) is chosen as a mild and effective oxidizing agent for thiols. It is easy to handle, and the reaction progress can often be monitored visually by the disappearance of the iodine color.

-

Solvent: Ethanol is a suitable solvent as it dissolves the thiol reactant and the iodine, while the resulting disulfide product may have lower solubility, potentially aiding in its isolation upon cooling.

-

Purification: Recrystallization is a standard and effective technique for purifying solid organic compounds, removing unreacted starting material and soluble impurities. The choice of a solvent system (e.g., ethanol/water) is critical for obtaining high-purity crystals.

Caption: Workflow for the synthesis and validation of this compound.

Step-by-Step Methodology:

Caution: This procedure should be conducted in a well-ventilated fume hood due to the potent stench of the 4-chlorobenzyl mercaptan starting material.[10] All glassware should be decontaminated with bleach solution before removal from the hood.

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzyl mercaptan (e.g., 1.59 g, 10 mmol) in 30 mL of 95% ethanol.[7][9]

-

Oxidation: While stirring at room temperature, add a solution of iodine (approx. 1.27 g, 5 mmol) in 20 mL of 95% ethanol dropwise. The brown color of iodine should disappear upon addition. Continue adding until a faint, persistent yellow-brown color remains, indicating the consumption of the thiol.

-

Quenching: Add a few drops of saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution to quench any excess iodine, until the solution becomes colorless.

-

Isolation: Slowly add 20 mL of deionized water to the reaction mixture to induce precipitation of the product. Cool the flask in an ice bath for 30 minutes to maximize crystal formation.

-

Filtration: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold 50% ethanol-water solution.

-

Purification: Recrystallize the crude product from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to yield purified crystals.

-

Drying & Validation: Dry the purified crystals under vacuum. The final product should be a white crystalline solid. Determine the melting point and perform spectroscopic analysis (NMR, IR, MS) to confirm the structure and assess purity. A sharp melting point range is indicative of high purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous structural confirmation of the synthesized molecule. The expected data are summarized below.

| Technique | Feature | Expected Chemical Shift / m/z / Wavenumber | Rationale |

| ¹H NMR | Benzylic protons (-CH₂-) | ~3.6 - 3.8 ppm (singlet) | The two CH₂ groups are chemically equivalent. Their signal is a singlet adjacent to the electronegative sulfur atom. |

| Aromatic protons | ~7.2 - 7.4 ppm (multiplet, AA'BB' system) | The para-substituted aromatic rings will show a characteristic symmetrical pattern.[11][12] | |

| ¹³C NMR | Benzylic carbon (-CH₂-) | ~43 ppm | Aliphatic carbon attached to sulfur. |

| Aromatic carbons | ~129, 131, 133, 136 ppm | Four distinct signals are expected for the para-substituted ring: two protonated carbons and two quaternary carbons (one attached to CH₂ and one to Cl).[12] | |

| IR Spectroscopy | C-H (aromatic) stretch | 3100 - 3000 cm⁻¹ | Characteristic of sp² C-H bonds in the benzene ring.[13][14] |

| C-H (aliphatic) stretch | 3000 - 2850 cm⁻¹ | Characteristic of sp³ C-H bonds in the methylene bridge.[14] | |

| C=C (aromatic) stretch | 1600 - 1450 cm⁻¹ | In-ring vibrations of the benzene nucleus.[13] | |

| C-Cl stretch | ~1090 cm⁻¹ (strong) | Characteristic absorption for a chloro-group on a benzene ring. | |

| S-S stretch | 500 - 400 cm⁻¹ (weak) | The disulfide bond stretch is notoriously weak and often not observed in a routine IR spectrum. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 314, 316, 318 | The isotopic pattern (approx. 9:6:1 ratio) is definitive proof of the presence of two chlorine atoms. |

| Key Fragment | m/z 125, 127 | Corresponds to the 4-chlorobenzyl cation [Cl-C₆H₄-CH₂]⁺, formed by cleavage of the C-S or S-S bond. This fragment's isotopic pattern confirms one chlorine atom. |

Applications in Research and Drug Development

While specific applications for this compound are not widely documented, its structural features place it within a class of compounds highly relevant to drug discovery.

-

Scaffolds for Drug Design: Disulfide-rich peptides are a major focus of drug development due to their exceptional stability.[15][16] Small molecules like this compound can serve as valuable tool compounds or fragments for probing biological systems where redox processes involving thiols and disulfides are important.

-

Antimicrobial and Anticancer Research: Many sulfur-containing compounds, including disulfides, exhibit biological activity. The lipophilic and halogenated nature of this molecule suggests it could be investigated for antimicrobial or cytotoxic properties, as these features often enhance cell membrane permeability and interaction with biological macromolecules.

-

Material Science: Symmetrical disulfides can be used in polymer and materials science, for example, in the formation of self-assembled monolayers or dynamic covalent polymers.

Caption: Relationship between structure and potential applications.

Safety and Handling

-

General Handling: Use standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or fume hood. The precursor thiol is a respiratory irritant.[9]

-

Skin/Eye Contact: May cause skin and eye irritation. In case of contact, rinse thoroughly with water.

-

Storage: Store in a cool, dry place away from strong oxidizing agents.

Conclusion

This compound is a well-defined chemical entity whose structure can be confirmed through standard spectroscopic methods. Its synthesis is straightforward via the oxidation of its corresponding thiol, a process that can be reliably executed and validated in a standard organic chemistry laboratory. While direct therapeutic applications have yet to be established, its structure, featuring a redox-active disulfide bond and lipophilic chlorobenzyl groups, makes it an interesting candidate for further investigation in medicinal chemistry and materials science. This guide provides the foundational technical data required for researchers to synthesize, characterize, and utilize this compound in their scientific endeavors.

References

-

Organic Syntheses. 2-CYANOETHYLTHIOURONIUM HYDROCHLORIDE. Available from: [Link]

-

PubChem. Dibenzyl Disulfide. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. Di-(4-chlorobenzyl)azodicarboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Chlorobenzyl mercaptan. National Center for Biotechnology Information. Available from: [Link]

-

Organic Chemistry Portal. Disulfide synthesis by S-S coupling. Available from: [Link]

-

Study.com. clearly label the IR of 4-chlorobenzyl alcohol and assign peaks. Available from: [Link]

-

Craik, D. J. (2013). Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides. Current Protein & Peptide Science. Available from: [Link]

-

Organic Syntheses. DI-o-NITROPHENYL DISULFIDE. Available from: [Link]

-

The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Available from: [Link]

-

ResearchGate. Disulfide-rich peptides in drug development. Available from: [Link]

-

PubMed. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry. National Center for Biotechnology Information. Available from: [Link]

-

PubMed. Discovery and applications of disulfide-rich cyclic peptides. National Center for Biotechnology Information. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

PubChem. 1,4-Dichlorobenzene. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. Recent advancements in disulfide bridge characterization: Insights from mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dibenzyl Disulfide | C14H14S2 | CID 9012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. DI(4-CHLOROBENZYL) DISULFIDE, TECH [m.chemicalbook.com]

- 5. Dibenzyl disulfide | 150-60-7 [chemicalbook.com]

- 6. Disulfide synthesis by S-S coupling [organic-chemistry.org]

- 7. 4-CHLOROBENZYL MERCAPTAN CAS#: 6258-66-8 [m.chemicalbook.com]

- 8. 4-Chlorobenzyl Mercaptan | 6258-66-8 | TCI AMERICA [tcichemicals.com]

- 9. 4-Chlorobenzyl mercaptan | C7H7ClS | CID 80409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. 1,4-Dichlorobenzene(106-46-7) 1H NMR spectrum [chemicalbook.com]

- 12. 1,4-Dichlorobenzene | C6H4Cl2 | CID 4685 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. homework.study.com [homework.study.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Recent progress towards pharmaceutical applications of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Characteristics of Di(4-chlorobenzyl) disulphide

Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist

Abstract: This guide provides a comprehensive technical overview of Di(4-chlorobenzyl) disulphide, a symmetrical aromatic disulfide. The document details the compound's chemical identity, a validated synthesis protocol, core physicochemical properties, and a multi-technique approach to its analytical characterization. Special emphasis is placed on the reactivity and stability of the disulfide bond, a feature of significant interest in medicinal chemistry and drug delivery systems. The methodologies are presented with insights into the rationale behind experimental choices, ensuring both scientific rigor and practical applicability for professionals in the field.

Chemical Identity and Structure

This compound, also known as 1,2-bis(4-chlorobenzyl)disulfane, is an organosulfur compound featuring a disulfide linkage between two 4-chlorobenzyl moieties. The presence of the disulfide bond (S-S) is the central feature defining its chemical reactivity, while the chlorobenzyl groups dictate its steric and electronic properties, such as lipophilicity and solubility.

Caption: Chemical Structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Reference |

|---|---|---|

| IUPAC Name | 1,2-Bis(4-chlorobenzyl)disulfane | N/A |

| CAS Number | 23566-17-8 | [1] |

| Molecular Formula | C₁₄H₁₂Cl₂S₂ | [1] |

| Molecular Weight | 315.28 g/mol | [1] |

| Synonyms | Di(p-chlorobenzyl) disulfide, Bis(4-chlorobenzyl) disulfide |[1][2] |

Synthesis and Purification

The most direct and common method for synthesizing symmetrical disulfides is the oxidative coupling of the corresponding thiols. This approach is favored for its high efficiency and atom economy.

Causality in Synthesis: The synthesis of this compound hinges on the oxidation of 4-chlorobenzyl mercaptan. Thiols (R-SH) are readily oxidized to disulfides (R-S-S-R). A mild oxidizing agent is chosen to prevent over-oxidation to sulfonic acids or other sulfur oxides. Iodine (I₂) is an ideal choice as it is selective for this transformation under basic conditions, and the reaction progress can often be monitored visually by the disappearance of the iodine color.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Caution: This procedure should be performed in a well-ventilated fume hood as thiols have a strong, unpleasant odor.

-

Thiolate Formation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-chlorobenzyl mercaptan (10.0 g, 63.0 mmol) in 100 mL of ethanol. Add a 10% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution reaches approximately pH 9-10. This deprotonates the thiol to form the more reactive sodium thiolate.

-

Oxidant Preparation: In a separate beaker, prepare a solution of iodine (I₂) (8.0 g, 31.5 mmol) in 50 mL of ethanol.

-

Oxidation: Cool the thiolate solution to 0-5°C using an ice bath. Add the iodine solution dropwise to the stirred thiolate solution. The characteristic brown color of iodine should disappear upon addition. Continue the addition until a faint, persistent yellow-brown color remains.

-

Reaction Completion: Allow the mixture to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting thiol spot is no longer visible.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution becomes colorless, indicating all excess iodine has been consumed.

-

Isolation: Add 100 mL of deionized water to the reaction mixture to precipitate the crude product. Stir for 30 minutes in an ice bath to maximize precipitation.

-

Purification: Collect the solid product by vacuum filtration and wash the filter cake with cold water (2 x 50 mL). Recrystallize the crude solid from an ethanol/water mixture to yield the pure product.

-

Drying: Dry the purified crystals in a vacuum oven at 40°C overnight.

Physicochemical Properties

The physical properties of the compound are summarized below. The high LogP value underscores its lipophilic nature, which is a critical parameter in drug development for predicting membrane permeability and solubility.[1]

Table 2: Physicochemical Property Summary

| Property | Value | Comments / Significance |

|---|---|---|

| Appearance | Pale yellow to cream-colored solid | Crystalline nature facilitates handling and purification.[1] |

| Melting Point | 59°C | Provides a key specification for identity and purity.[1] |

| Boiling Point | 420.9°C at 760 mmHg | High boiling point suggests low volatility.[1] |

| Solubility | Insoluble in water; Soluble in chloroform, dichloromethane. | Lipophilicity is crucial for formulation and biological interactions.[1] |

| LogP | 6.075 | High value indicates significant lipophilicity.[1] |

| Density | 1.342 g/cm³ | Denser than water.[1] |

Analytical Characterization & Quality Control

A robust analytical workflow is essential to confirm the structure and assess the purity of the synthesized compound. This typically involves a combination of spectroscopic and chromatographic techniques.

Caption: A multi-technique workflow for analytical characterization.

Spectroscopic Analysis

Spectroscopy provides unambiguous confirmation of the molecular structure. While specific spectra for this exact compound are not widely published, the expected data can be reliably predicted based on its constituent parts and general principles.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

|---|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.2-7.3 ppm (d, 4H); δ ~7.1-7.2 ppm (d, 4H); δ ~3.6 ppm (s, 4H) | The two sets of doublets represent the AA'BB' system of the para-substituted aromatic rings. The singlet corresponds to the four equivalent benzylic protons (CH₂).[3][4] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~137 ppm (quat. C); δ ~133 ppm (quat. C-Cl); δ ~130 ppm (Ar C-H); δ ~129 ppm (Ar C-H); δ ~42 ppm (CH₂) | Signals correspond to the benzylic carbon and the four chemically distinct carbons of the p-chlorophenyl group.[5][6][7] |

| IR (KBr Pellet, cm⁻¹) | ~3100-3000 (C-H, aromatic); ~2950-2850 (C-H, aliphatic); ~1600, ~1490 (C=C, aromatic); ~1100-1000 (C-Cl); ~550-450 (S-S, weak) | Peaks are characteristic of the functional groups present. The S-S stretch is often weak and may not be observed.[8][9][10][11] |

| Mass Spec. (EI) | m/z 314 (M⁺); 157 (M⁺/2); 125 (C₇H₆Cl⁺) | The molecular ion peak (M⁺) confirms the molecular weight. Key fragments include cleavage of the S-S bond (giving M⁺/2) and formation of the stable 4-chlorobenzyl cation.[12][13][14] |

Chromatographic Analysis

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard for determining the purity of non-volatile organic compounds.

Rationale for Method Selection: A C18 column is chosen due to the lipophilic nature of the analyte (LogP ~6.075). A gradient elution from a weaker solvent (water) to a stronger organic solvent (acetonitrile) is employed to ensure that any impurities with different polarities are well-resolved and eluted efficiently. UV detection is suitable due to the presence of the chromophoric aromatic rings.

Experimental Protocol: RP-HPLC Purity Assay

-

System: HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Deionized Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 60% B

-

2-15 min: 60% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 60% B

-

20-25 min: 60% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 220 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of acetonitrile.

-

Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Reactivity and Stability Profile

For drug development professionals, understanding the stability and reactivity of the disulfide bond is paramount. This bond can act as a reversible covalent linkage, stable in certain biological environments but cleavable in others.[15]

The primary reaction of interest is the reductive cleavage of the S-S bond to regenerate the parent thiols. This is a key mechanism for pro-drug activation in the reducing intracellular environment.[16]

Caption: Reversible reduction and oxidation of the disulfide bond.

Key Considerations for Stability:

-

Reductive Cleavage: The disulfide bond is susceptible to cleavage by reducing agents like dithiothreitol (DTT) in vitro or endogenous thiols like glutathione (GSH) in vivo. The rate of this cleavage is a critical parameter for drug-linker stability and payload release.[16]

-

Thiol-Disulfide Exchange: The compound can react with other free thiols, leading to the formation of mixed disulfides. This process can impact its stability and fate in biological systems.

-

Oxidative Stability: While relatively stable to mild oxidation, strong oxidizing conditions can lead to the formation of thiosulfinates (R-S(O)-S-R) and ultimately sulfonic acids (R-SO₃H), which would represent irreversible degradation.

-

pH and Thermal Stability: Diaryl and dibenzyl disulfides are generally stable under neutral pH and moderate temperatures.[17][18] However, stability may decrease under strongly basic or acidic conditions or at elevated temperatures, which can promote disulfide exchange or decomposition.[18]

Conclusion

This compound is a well-defined crystalline solid whose physicochemical properties are dominated by its lipophilic chlorobenzyl groups and the reactive disulfide core. Its synthesis is straightforward via oxidative coupling, and its structure can be unequivocally confirmed through standard spectroscopic methods. For researchers in drug development, the compound's high lipophilicity and, most importantly, the redox-sensitive disulfide bond, present opportunities for its use as a chemical intermediate or as a cleavable linker moiety. A thorough understanding of the analytical methods and stability profile detailed in this guide is essential for its effective application in a research and development setting.

References

-

Schmiesing, C. S., et al. (2016). Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4. PubMed Central, National Institutes of Health. Available at: [Link]

-

Schmiesing, C. S., et al. (2016). Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4. PLOS ONE. Available at: [Link]

-

Wikipedia. (n.d.). Diallyl disulfide. Available at: [Link]

-

Chen, S. H., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. PubMed Central, National Institutes of Health. Available at: [Link]

-

Collins, B. C., et al. (2002). HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization. The Analyst, RSC Publishing. Available at: [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

-

Chen, S. H., et al. (2008). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid. ScienceDirect. Available at: [Link]

-

NIST. (n.d.). Disulfide, bis(4-chlorophenyl). NIST Chemistry WebBook. Available at: [Link]

-

Wan, C., et al. (2015). Determination of diallyl disulfide in garlic by reversed-phase high performance chromatography. ResearchGate. Available at: [Link]

-

Moanţă, A., et al. (2010). 1H-NMR spectrum of 4-[(4-chlorobenzyl)oxy]-3,4'-dichloroazobenzene in CDCl3. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. Available at: [Link]

-

PubChem. (n.d.). Di-(4-chlorobenzyl)azodicarboxylate. National Center for Biotechnology Information. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Available at: [Link]

-

Schmidt, E. E., et al. (2018). Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation. Journal of Biological Chemistry. Available at: [Link]

-

Shchepinov, M. S., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. PubMed Central, National Institutes of Health. Available at: [Link]

-

Homework.Study.com. (n.d.). clearly label the IR of 4-chlorobenzyl alcohol and assign peaks. Available at: [Link]

-

ResearchGate. (n.d.). Figure S2: 1H NMR spectrum of Tetra chlorobenzyl functionalized 4-Arm.... Available at: [Link]

-

SLS. (n.d.). Di-(4-chlorobenzyl)azodicarbox. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

da Silva, B. V. (2008). Disulfur Dichloride. Synlett. Available at: [Link]

-

Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Available at: [Link]

-

PubChem. (n.d.). Dibenzyl Disulfide. National Center for Biotechnology Information. Available at: [Link]

-

NIST. (n.d.). Carbon disulfide. NIST Chemistry WebBook. Available at: [Link]

-

NIST. (n.d.). Disulfide, diphenyl. NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). Dibenzyl sulfide. National Center for Biotechnology Information. Available at: [Link]

-

MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]

-

NIST. (n.d.). 4,4'-Dichlorodiphenylsulphide. NIST Chemistry WebBook. Available at: [Link]

Sources

- 1. This compound (23566-17-8) for sale [vulcanchem.com]

- 2. DI(4-CHLOROBENZYL) DISULFIDE, TECH [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 4-CHLOROBENZYL MERCAPTAN(6258-66-8) 1H NMR [m.chemicalbook.com]

- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 6. 4-Chlorobenzyl cyanide(140-53-4) 13C NMR spectrum [chemicalbook.com]

- 7. 4-Chlorobenzoic acid(74-11-3) 13C NMR spectrum [chemicalbook.com]

- 8. homework.study.com [homework.study.com]

- 9. Carbon disulfide [webbook.nist.gov]

- 10. Disulfide, diphenyl [webbook.nist.gov]

- 11. Dibenzyl disulfide(150-60-7) IR Spectrum [chemicalbook.com]

- 12. Disulfide, bis(4-chlorophenyl) [webbook.nist.gov]

- 13. Dibenzyl sulfide | C14H14S | CID 10867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4,4'-Dichlorodiphenylsulphide [webbook.nist.gov]

- 15. Allosteric disulfides: Sophisticated molecular structures enabling flexible protein regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diaryl Disulfides as Novel Stabilizers of Tumor Suppressor Pdcd4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diallyl disulfide - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of Di(4-chlorobenzyl) disulfide from 4-chlorobenzyl chloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of di(4-chlorobenzyl) disulfide, a molecule of interest in various fields of chemical research, from 4-chlorobenzyl chloride. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, safety considerations, and analytical characterization techniques. By elucidating the causality behind experimental choices and grounding the methodology in established chemical literature, this guide aims to serve as a practical and authoritative resource for the successful synthesis and validation of the target compound.

Introduction

Symmetrical disulfides are a pivotal class of organosulfur compounds with significant applications ranging from materials science to medicinal chemistry.[1] The disulfide bond (R-S-S-R') is a key structural motif in many biologically active molecules and plays a crucial role in protein folding and stability.[1][2] Di(4-chlorobenzyl) disulfide, in particular, serves as a valuable building block in organic synthesis and a subject of study for its potential biological activities.

The synthesis of disulfides from alkyl halides presents a more direct and synthetically favorable route compared to the oxidation of odorous thiols.[1] This guide focuses on a robust and efficient method for the preparation of di(4-chlorobenzyl) disulfide from the readily available precursor, 4-chlorobenzyl chloride. The primary method detailed herein involves the reaction of 4-chlorobenzyl chloride with a sulfur transfer agent, leading to the formation of the desired disulfide.

Reaction Mechanism and Theoretical Considerations

The conversion of an alkyl halide, such as 4-chlorobenzyl chloride, to a symmetrical disulfide can be achieved through various synthetic pathways. A common and effective method involves the use of sodium sulfide (Na₂S) or sodium thiosulfate (Na₂S₂O₃).

Synthesis via Sodium Sulfide

The reaction of two equivalents of an alkyl halide with sodium sulfide is a well-established method for synthesizing symmetrical sulfides.[1] In this process, a thiolate intermediate is initially formed, which then reacts with a second molecule of the alkyl halide. To favor the formation of the disulfide, an in-situ oxidation of the thiolate intermediate is necessary.

The proposed mechanism involves the following key steps:

-

Nucleophilic Attack: The sulfide ion (S²⁻) from sodium sulfide acts as a nucleophile, attacking the benzylic carbon of 4-chlorobenzyl chloride in a nucleophilic substitution reaction (SN2). This displaces the chloride ion and forms a 4-chlorobenzyl thiolate intermediate.

-

Oxidative Coupling: The newly formed thiolate intermediate can then undergo oxidation to form the disulfide bond. This oxidation can be facilitated by various oxidizing agents or, in some cases, by atmospheric oxygen.

Synthesis via Sodium Thiosulfate (Bunte Salt Formation)

An alternative and often preferred method involves the reaction of the alkyl halide with sodium thiosulfate to form an S-alkylthiosulfate, commonly known as a Bunte salt.[1] These Bunte salts can then be converted into symmetrical disulfides.

The proposed reaction pathway is as follows:

-

Bunte Salt Formation: 4-chlorobenzyl chloride undergoes a nucleophilic substitution reaction with the thiosulfate ion (S₂O₃²⁻) to yield the corresponding S-(4-chlorobenzyl)thiosulfate.[3]

-

Hydrolysis: The Bunte salt is then hydrolyzed, often under acidic conditions, to generate the corresponding thiol (4-chlorobenzyl mercaptan) and sodium bisulfate.[3]

-

Oxidative Coupling: The in-situ generated thiol readily undergoes oxidative coupling to form di(4-chlorobenzyl) disulfide.[3] Solvents like DMSO can facilitate this oxidation.[3]

Causality of Reagent and Condition Selection

-

Choice of Sulfur Source: Both sodium sulfide and sodium thiosulfate are effective sulfur sources. Sodium thiosulfate is often favored due to its stability and lower propensity to form sulfide byproducts.[3][4]

-

Solvent: Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally preferred for SN2 reactions as they effectively solvate the cation while leaving the nucleophile relatively free, thus enhancing its reactivity.[5][6]

-

Temperature: The reaction temperature is a critical parameter that needs to be optimized to ensure a reasonable reaction rate without promoting side reactions, such as elimination or decomposition of the product.[6][7]

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of di(4-chlorobenzyl) disulfide from 4-chlorobenzyl chloride using sodium thiosulfate pentahydrate.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Chlorobenzyl chloride | C₇H₆Cl₂ | 161.03 | ≥98% | Sigma-Aldrich |

| Sodium thiosulfate pentahydrate | Na₂S₂O₃·5H₂O | 248.18 | ≥99% | Fisher Scientific |

| Dimethyl sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.9% | Acros Organics |

| Deionized Water | H₂O | 18.02 | - | - |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | VWR Chemicals |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | J.T. Baker |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Thermometer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Fume hood

Synthetic Procedure

It is imperative that this procedure is carried out in a well-ventilated fume hood due to the hazardous nature of the reagents.

-

Reaction Setup: Assemble a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a thermometer.

-

Reagent Addition: To the flask, add sodium thiosulfate pentahydrate (e.g., 30 mmol) and 4-chlorobenzyl chloride (e.g., 30.75 mmol).[3]

-

Solvent Addition: Add a mixture of DMSO and water (e.g., 30 mL DMSO and 3 mL H₂O).[3]

-

Reaction: Stir the mixture magnetically and heat to 60-70 °C.[3]

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Add a significant volume of water to the reaction mixture and extract the product with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by column chromatography on silica gel or by recrystallization.[6]

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of di(4-chlorobenzyl) disulfide.

Safety and Handling Precautions

Both the starting material and some of the reagents used in this synthesis are hazardous and require careful handling.

4-Chlorobenzyl chloride

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[8][9] It is a lachrymator and may cause an allergic skin reaction.[9][10] It is also toxic to aquatic life with long-lasting effects.[9]

-

Handling: Always handle in a well-ventilated fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[8][9] Avoid breathing dust, fumes, or vapors.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as moisture.[10]

Sodium Sulfide

-

Hazards: Sodium sulfide is toxic and corrosive.[11][12] Contact with acids will release highly toxic hydrogen sulfide gas.[12][13] It can cause severe skin and eye irritation or burns.[11][12]

-

Handling: Handle in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or released gases.[12][13] Wear appropriate PPE, including gloves, goggles, and a face shield.[14]

-

Storage: Store in a cool, dry place away from acids and moisture.[11][13] Keep containers tightly sealed.[13]

Characterization of Di(4-chlorobenzyl) disulfide

After synthesis and purification, it is essential to confirm the identity and purity of the final product through various analytical techniques.

Physical Properties

| Property | Value |

| Molecular Formula | C₁₄H₁₂Cl₂S₂ |

| Molar Mass | 323.28 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Typically reported in the range of 70-73 °C |

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the benzylic methylene protons. The aromatic protons will likely appear as two doublets in the aromatic region (around 7.2-7.4 ppm), and the methylene protons will appear as a singlet (around 3.6 ppm).

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the different carbon atoms in the molecule, including the benzylic carbon and the aromatic carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for C-H stretching of the aromatic and methylene groups, C=C stretching of the aromatic ring, and the C-Cl bond.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show the molecular ion peak (M+) and characteristic fragmentation patterns.

The following diagram illustrates the key steps in the characterization process.

Caption: Analytical workflow for the characterization of di(4-chlorobenzyl) disulfide.

Conclusion

This technical guide has detailed a reliable and well-documented procedure for the synthesis of di(4-chlorobenzyl) disulfide from 4-chlorobenzyl chloride. By understanding the underlying reaction mechanisms and adhering to the outlined experimental protocols and safety precautions, researchers can confidently prepare this valuable compound. The provided characterization methods will ensure the identity and purity of the final product, facilitating its use in further scientific endeavors.

References

- One-Pot Synthesis of Organic Disulfides (Disulfanes) from Alkyl Halides Using Sodium Sulfide Trihydrate and Hexachloroethane or. (2015). [Source not further specified].

-

Sodium sulfide: Applications, precautions and sustainability. (2024). Inspenet. [Link]

-

Safety Guidelines for Handling And Storing Sodium Sulfide. (2025). Qingdao Hisea Chem Co., Ltd. [Link]

- Sodium Sulfide Uses and Safety Tips You Should Know. (2026). [Source not further specified].

- Environmental Impact and Safety Considerations in Sodium Sulfide Handling. (2025). [Source not further specified].

-

Disulfide synthesis by S-alkylation. Organic Chemistry Portal. [Link]

-

Standard Operating Procedures For Handling, Storage and Disposal of Sodium Sulfide. (2013). Drexel University. [Link]

-

The synthesis of symmetrical disulfides by reacting organic halides with Na2S2O3·5H2O in DMSO. (2016). Semantic Scholar. [Link]

- Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. (2017). Synlett.

- Conversion of benzyl chloride to dibenzyl disulfide under different conditions. [Source not further specified].

-

Rapid Transformation of Alkyl Halides into Symmetrical Disulfides Using Sodium Sulfide and Carbon Disulfide. (2017). ResearchGate. [Link]

-

The reaction of 4-chlorobenzyl chloride with sodium cyanide in ethanol le.. (2025). Filo. [Link]

-

The reaction of 4-bromobenzyl chloride with sodium cyanide in ethanol leads to the formation of:. (2020). YouTube. [Link]

-

The reaction of 4 bromobenzyl chloride with NaCN in class 11 chemistry CBSE. Vedantu. [Link]

-

[NO TITLE]. .

- synthesis of 4-chlorobenzoylthiourea from 4-chlorobenzoil chloride and thiourea with different heating time and temper

-

Mechanisms and applications of disulfide bond formation. OuluREPO. [Link]

Sources

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. oulurepo.oulu.fi [oulurepo.oulu.fi]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. thieme-connect.com [thieme-connect.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ffarmasi.uad.ac.id [ffarmasi.uad.ac.id]

- 8. echemi.com [echemi.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. 4-Chlorobenzyl chloride(104-83-6)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 11. inspenet.com [inspenet.com]

- 12. drexel.edu [drexel.edu]

- 13. Safety Guidelines for Handling And Storing Sodium Sulfide - Qingdao Hisea Chem Co., Ltd. [hiseachem.com]

- 14. Sodium Sulfide Uses and Safety Tips You Should Know [anhaochemical.com]

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of Di(4-chlorobenzyl) disulphide

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

Di(4-chlorobenzyl) disulphide is a molecule of interest within the domain of pest control, yet its precise mechanism of action remains largely uncharacterized in publicly accessible literature. This technical guide synthesizes current understanding of disulfide chemistry and the bioactivity of related organosulfur compounds to propose a putative multi-faceted mechanism of action for this compound. We postulate that its efficacy as a miticide and insecticide stems from its ability to induce oxidative stress, inhibit essential thiol-dependent enzymes, and potentially exert neurotoxic effects through mitochondrial dysfunction. This document provides a foundational framework for future research, offering detailed experimental protocols to systematically investigate these hypotheses.

Introduction: The Black Box of a Potential Acaricide

This compound, a symmetrical disulfide, presents a compelling case for further investigation in the field of crop protection and vector control. While its application as a miticide has been noted, a significant knowledge gap exists regarding its molecular interactions with target organisms. The absence of comprehensive studies necessitates a theoretical approach, grounded in the fundamental principles of biochemistry and toxicology. This guide, therefore, aims to deconstruct the potential biochemical and cellular pathways through which this compound may exert its biological effects. Our exploration is built upon the well-established reactivity of the disulfide bond and draws parallels with the known mechanisms of other bioactive organosulfur compounds.

Physicochemical Properties and the Reactive Disulfide Core

The chemical structure of this compound is characterized by a central disulfide bond flanked by two 4-chlorobenzyl groups. This disulfide linkage is the linchpin of its proposed bioactivity.

| Property | Value |

| Molecular Formula | C₁₄H₁₂Cl₂S₂ |

| Molecular Weight | 315.28 g/mol |

| Physical State | Solid |

| LogP (predicted) | ~6.075 |

| Key Reactive Feature | Electrophilic Disulfide (S-S) Bond |

The disulfide bond is susceptible to nucleophilic attack, particularly by thiols, in a process known as thiol-disulfide exchange. This reactivity is central to our proposed mechanisms of action.

A Tripartite Hypothesis for the Mechanism of Action

We propose that the biological activity of this compound is not mediated by a single, discrete target but rather by a cascade of events initiated by the reactivity of its disulfide bond.

Hypothesis 1: Induction of Oxidative Stress via Thiol-Disulfide Exchange

A primary proposed mechanism is the disruption of the cellular redox balance. We hypothesize that this compound can readily react with endogenous low-molecular-weight thiols, most notably glutathione (GSH), a cornerstone of the cell's antioxidant defense system.

The thiol-disulfide exchange between this compound and GSH would lead to the formation of oxidized glutathione (GSSG) and 4-chlorobenzyl mercaptan. The depletion of the GSH pool and the subsequent increase in the GSSG/GSH ratio would push the cell into a state of oxidative stress. This, in turn, can lead to the accumulation of reactive oxygen species (ROS), causing widespread damage to lipids, proteins, and nucleic acids, ultimately culminating in cell death.

Caption: Proposed pathway of oxidative stress induction.

Hypothesis 2: Covalent Inhibition of Thiol-Dependent Enzymes

Numerous enzymes rely on the nucleophilic character of cysteine residues within their active sites for catalytic activity. We propose that this compound can act as a covalent inhibitor of such enzymes through thiol-disulfide exchange with these critical cysteine residues. This would lead to the formation of a mixed disulfide between the enzyme and a 4-chlorobenzylthio group, thereby inactivating the enzyme.

Key enzyme classes that could be susceptible to this mode of inhibition include:

-

Proteases: (e.g., caspases, cathepsins)

-

Kinases: (e.g., those involved in signaling pathways)

-

Enzymes involved in energy metabolism: (e.g., glyceraldehyde-3-phosphate dehydrogenase)

The widespread and indiscriminate inhibition of these enzymes would lead to a catastrophic failure of cellular processes.

Caption: Proposed mechanism of enzyme inhibition.

Hypothesis 3: Neurotoxicity via Mitochondrial Dysfunction

Drawing parallels with other insecticidal organosulfur compounds like dimethyl disulfide (DMDS), we hypothesize a neurotoxic mechanism of action for this compound. This proposed pathway centers on the disruption of mitochondrial function, the powerhouse of the cell.

We postulate that this compound may inhibit one or more complexes of the mitochondrial electron transport chain (ETC). A likely target, by analogy to DMDS, is Complex IV (cytochrome c oxidase). Inhibition of the ETC would lead to a decrease in ATP synthesis and an increase in ROS production, both of which are highly detrimental to neurons, which have a high metabolic demand. The resulting energy deficit and oxidative stress would impair neurotransmission, leading to paralysis and death of the target organism.

Caption: Proposed neurotoxic mechanism via mitochondrial dysfunction.

Experimental Strategies for Mechanism Validation

To move from hypothesis to established mechanism, a systematic and multi-pronged experimental approach is required. The following protocols are designed to test the key aspects of our proposed tripartite mechanism.

Assessment of Redox Activity

Objective: To determine if this compound engages in thiol-disulfide exchange and induces oxidative stress.

-

Thiol-Disulfide Exchange Assay:

-

Prepare a solution of a known thiol, such as glutathione (GSH) or cysteine, in a suitable buffer (e.g., phosphate buffer, pH 7.4).

-

Add a solution of this compound.

-

Monitor the depletion of the free thiol over time using a thiol-reactive probe like 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), which produces a yellow-colored product upon reaction with thiols, measurable at 412 nm.[1]

-

A decrease in the concentration of the free thiol in the presence of this compound would indicate that a thiol-disulfide exchange reaction is occurring.[2]

-

-

In Vitro ROS Detection:

-

Culture a relevant insect or mite cell line (e.g., Sf9 cells for insects).

-

Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[3]

-

Treat the cells with varying concentrations of this compound.

-

Measure the fluorescence intensity over time using a fluorescence microplate reader or fluorescence microscopy. An increase in fluorescence corresponds to an increase in intracellular ROS levels.[4][5][6]

-

Enzyme Inhibition Assays

Objective: To investigate the inhibitory effect of this compound on thiol-dependent enzymes.

-

Glutathione Reductase (GR) Activity Assay:

-

Prepare a lysate from a target organism or use a commercially available purified GR.[7]

-

Pre-incubate the enzyme with this compound.

-

Initiate the reaction by adding the substrates, GSSG and NADPH.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm.[7][8][9]

-

Inhibition of GR activity will result in a slower rate of NADPH oxidation.

-

Evaluation of Mitochondrial Function and Neurotoxicity

Objective: To determine if this compound affects mitochondrial function and cell viability.

-

Mitochondrial Complex IV Activity Assay:

-

Isolate mitochondria from the target organism's tissues or from cultured cells.

-

Treat the isolated mitochondria with this compound.

-

Measure the activity of Complex IV (cytochrome c oxidase) by monitoring the oxidation of reduced cytochrome c, which can be followed by a decrease in absorbance at 550 nm.[10][11][12][13][14]

-

A reduction in the rate of cytochrome c oxidation indicates inhibition of Complex IV.

-

-

Insect Cell Viability Assay:

-

Culture an appropriate insect cell line (e.g., Sf9) in a multi-well plate.[15][16][17][18]

-

Treat the cells with a range of concentrations of this compound for a defined period (e.g., 24, 48, 72 hours).

-

Assess cell viability using a method such as the trypan blue exclusion assay, where non-viable cells take up the blue dye.[19]

-

Determine the concentration of this compound that causes 50% mortality (LC50).

-

Conclusion and Future Perspectives

The proposed tripartite mechanism of action for this compound, centered on the reactivity of its disulfide bond, offers a scientifically plausible explanation for its reported miticidal and insecticidal properties. The convergence of oxidative stress induction, covalent enzyme inhibition, and mitochondrial dysfunction presents a formidable challenge to the survival of target organisms.

The experimental strategies outlined in this guide provide a clear roadmap for researchers to rigorously test these hypotheses. Elucidating the precise molecular targets and pathways will not only enhance our understanding of this specific compound but also contribute to the rational design of novel, effective, and potentially more selective pest control agents. Future research should also focus on comparative studies with non-target organisms to assess the selectivity of this compound and its potential for integrated pest management programs.

References

-

Labtoo. Oxidative stress & ROS detection - In vitro assays. [Link]

-

Elabscience. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit (E-BC-K152-M). [Link]

-

Antibodies.com. Mitochondrial Complex IV Activity Assay Kit (A319702). [Link]

-

Real-Gene Labs. Mitochondrial Complex IV Activity Assay kit. [Link]

-

Kamiya Biomedical Company. Glutathione Reductase Assay. [Link]

-

Assay Genie. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit (MAES0224). [Link]

-

Cell Biolabs, Inc. In Vitro ROS/RNS Assay. [Link]

-

Trevigen. Glutathione Reductase Assay Kit. [Link]

-

Oxford Biomedical Research. Glutathione Reductase. [Link]

-

National Center for Biotechnology Information. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. [Link]

-

Lifeasible. Reactive Oxygen Species (ROS) Detection Assay Kit. [Link]

-

Wiley Online Library. Preparation of Insect Cell Cultures and Baculoviral Stocks. [Link]

-

National Center for Biotechnology Information. Methods for Maintaining Insect Cell Cultures. [Link]

-

National Center for Biotechnology Information. Quantification of Thiols and Disulfides. [Link]

-

ACS Publications. Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. [Link]

-

Bioted. toxicity study in insect cells. [Link]

Sources

- 1. cosmobiousa.com [cosmobiousa.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Reactive Oxygen Species (ROS) Detection Assay Kit - Lifeasible [lifeasible.com]

- 4. labtoo.com [labtoo.com]

- 5. In Vitro ROS/RNS Assay [cellbiolabs.com]

- 6. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Mitochondrial Complex IV (Cytochrome C Oxidase ) Activity Assay Kit - Elabscience® [elabscience.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Mitochondrial Complex IV Activity Assay Kit (A319702) [antibodies.com]

- 13. realgenelabs.com [realgenelabs.com]

- 14. assaygenie.com [assaygenie.com]

- 15. med.upenn.edu [med.upenn.edu]

- 16. med.unc.edu [med.unc.edu]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. Methods for Maintaining Insect Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. bioted.es [bioted.es]

Introduction: Unveiling the Potential of a Synthetic Organosulfur Compound

An In-Depth Technical Guide to the Potential Biological Activity of Di(4-chlorobenzyl) disulphide

Organosulfur compounds, a diverse class of molecules characterized by the presence of a carbon-sulfur bond, are cornerstones of medicinal chemistry and biology.[1] Found abundantly in plants of the Allium (garlic, onion) and Brassicaceae (broccoli, cabbage) families, these compounds are responsible for many of their characteristic flavors and reputed health benefits.[1][2] Scientific evidence has increasingly linked organosulfur compounds to a range of protective biological effects, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.[3][4][5]

At the heart of many of these activities lies the disulfide bond (S-S), a covalent linkage that is critical for the structural integrity and function of numerous proteins.[6] The reactivity of the disulfide bond, particularly its susceptibility to thiol-disulfide exchange reactions, allows it to interact with and modulate biological systems, making it a key pharmacophore.[7]

This guide focuses on This compound , a synthetic organosulfur compound that combines the reactive disulfide core with two chlorobenzyl moieties. While direct research on this specific molecule is limited, its structural similarity to known bioactive compounds, such as dibenzyl trisulfide (DTS) from Petiveria alliacea and the synthetic analogue Bis(4-fluorobenzyl)trisulfide (BFBTS), provides a strong rationale for investigating its therapeutic potential.[8][9] The presence of chlorine atoms on the aromatic rings may further enhance its biological activity and lipophilicity, potentially influencing its absorption, distribution, and target interaction.

This document serves as a technical framework for researchers, scientists, and drug development professionals. It synthesizes existing knowledge on related organosulfur compounds to postulate the potential biological activities of this compound and provides detailed, field-proven experimental protocols to guide its systematic evaluation.

Synthesis and Characterization: From Thiol to Disulfide

The most direct and widely adopted method for synthesizing symmetrical disulfides is the oxidative coupling of their corresponding thiols.[10] This approach is efficient and leverages the readily available precursor, 4-chlorobenzyl mercaptan.[11]

Rationale for Synthetic Approach

The oxidation of thiols (R-SH) to disulfides (R-S-S-R) is a thermodynamically favorable process. It mimics the biological formation of disulfide bonds in proteins, which occurs in oxidative environments like the endoplasmic reticulum.[12] Mild oxidizing agents, such as hydrogen peroxide or even aeration, can effectively facilitate this transformation. For laboratory-scale synthesis, using a controlled oxidant like hydrogen peroxide in a suitable solvent ensures a clean reaction with high yields.[10]

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol

-

Reaction Setup : In a round-bottom flask, dissolve 4-chlorobenzyl mercaptan (1.0 equivalent) in ethanol to a concentration of approximately 0.5 M.[13] Begin stirring the solution at room temperature.

-

Oxidation : Add 30% aqueous hydrogen peroxide (1.2 equivalents) dropwise to the stirred solution over 10-15 minutes. An exotherm may be observed. Maintain the reaction temperature below 40°C.

-

Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the thiol spot and the appearance of a new, less polar product spot indicates reaction completion. This typically occurs within 2-4 hours.

-

Workup : Once the reaction is complete, pour the mixture into a separatory funnel containing deionized water. Extract the aqueous layer three times with ethyl acetate.

-

Purification : Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel.

-

Characterization : Confirm the structure and purity of the final product using standard analytical techniques:

-

¹H NMR : Expect to see characteristic peaks for the aromatic protons and the benzylic methylene (CH₂) protons.

-

¹³C NMR : Confirm the number of unique carbon environments.

-

Mass Spectrometry (MS) : Determine the molecular weight to confirm the formation of the dimer.

-

Infrared (IR) Spectroscopy : Look for the absence of the S-H stretch (around 2550 cm⁻¹) from the starting thiol.

-

Postulated Anticancer Activity

The structural similarity to Bis(4-fluorobenzyl)trisulfide (BFBTS), a potent anticancer agent, strongly suggests that this compound could possess significant cytotoxic activity against cancer cells.[9][14] Organosulfur compounds, in general, are known to inhibit carcinogenesis and cell proliferation through multiple mechanisms.[3]

Proposed Mechanisms of Action

-

Microtubule Dynamics Disruption : BFBTS exerts its potent anticancer effects by covalently binding to cysteine residue 12 (Cys12) of β-tubulin, disrupting microtubule polymerization and arresting cells in the G2/M phase of the cell cycle.[9][14] It is highly plausible that this compound could act via a similar mechanism. The disulfide bond can undergo thiol-disulfide exchange with the Cys12 residue, forming a mixed disulfide and altering tubulin's structure and function.

-

Induction of Apoptosis : Many organosulfur compounds trigger programmed cell death (apoptosis) in cancer cells.[3] This can be a downstream effect of cell cycle arrest or can be initiated through the modulation of intracellular signaling pathways, such as increasing intracellular calcium levels or generating reactive oxygen species (ROS).[3][5]

-

Enzyme Modulation : Organosulfur compounds can modulate the activity of Phase I (e.g., Cytochrome P450s) and Phase II (e.g., Glutathione S-transferases) enzymes involved in the metabolism and detoxification of carcinogens.[3] Specifically, inhibition of carcinogen-activating enzymes like CYP1A1, as seen with dibenzyl trisulfide, is a potential chemopreventive mechanism.[8][15]

Caption: Proposed mechanism of anticancer activity via microtubule disruption.

Experimental Validation: In Vitro Cytotoxicity Assay (MTT/XTT)

Causality : The MTT (or XTT) assay is a foundational method in drug discovery to quantify the cytotoxic or cytostatic effect of a compound. It relies on the principle that metabolically active cells possess mitochondrial reductase enzymes that can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (IC₅₀). This provides a robust, quantitative measure of potency.

Protocol :

-

Cell Culture : Culture human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer) and a normal cell line (e.g., GM07492 normal human fibroblast for selectivity assessment) in appropriate media until they reach ~80% confluency.[16]

-

Cell Seeding : Trypsinize, count, and seed the cells into 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture media and add them to the wells, ensuring the final DMSO concentration is non-toxic (<0.5%). Include vehicle control (DMSO only) and untreated control wells.

-

Incubation : Incubate the plates for 48 or 72 hours at 37°C in a humidified, 5% CO₂ atmosphere.

-

MTT Addition : Add MTT solution to each well and incubate for another 4 hours. The viable cells will convert MTT to formazan crystals.

-

Solubilization : Add a solubilization solution (e.g., acidified isopropanol or DMSO) to dissolve the formazan crystals.

-

Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use a non-linear regression model to determine the IC₅₀ value.

Hypothetical Data Presentation

| Cell Line | Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Adenocarcinoma | 2.5 |

| A549 | Lung Carcinoma | 5.1 |

| MDA-MB-231 | Breast Adenocarcinoma | 3.8 |

| GM07492A | Normal Fibroblast | > 50 |

Potential Antimicrobial Activity

The disulfide bond is a known antimicrobial pharmacophore. Its ability to undergo exchange reactions with essential thiol-containing proteins in microbes can lead to enzyme inactivation and bacterial death.[7] Furthermore, compounds containing chlorophenyl groups have demonstrated antimicrobial properties.[17]

Proposed Mechanism of Action

The primary proposed mechanism is thiol-disulfide exchange . Bacteria maintain a reducing intracellular environment rich in low-molecular-weight thiols like glutathione. An exogenous disulfide compound can react with these thiols or, more critically, with the cysteine residues of essential enzymes (e.g., those involved in metabolism or cell wall synthesis). This covalent modification disrupts protein function, leading to a bacteriostatic or bactericidal effect. The lipophilic nature of the this compound would aid its passage across the bacterial cell membrane to reach these intracellular targets.

Experimental Validation: Minimum Inhibitory Concentration (MIC) Assay

Causality : The broth microdilution assay is the gold standard for determining the MIC of an antimicrobial agent. It establishes the lowest concentration of the compound that visibly inhibits the growth of a microorganism. This method is highly reproducible, scalable for testing against multiple strains, and provides a clear, quantitative endpoint for assessing antimicrobial potency.

Protocol :

-

Bacterial Strains : Use standard reference strains, such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).

-

Inoculum Preparation : Culture the bacteria overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Compound Dilution : In a 96-well plate, prepare a two-fold serial dilution of this compound in the broth.

-

Inoculation : Add the standardized bacterial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

-

Incubation : Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible bacterial growth.

Hypothetical Data Presentation

| Microorganism | Gram Stain | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Positive | 16 |

| Escherichia coli | Negative | 32 |

| Candida albicans | - (Fungus) | 64 |

Summary and Future Directions

This compound emerges as a compelling candidate for biological investigation. Based on robust evidence from structurally related organosulfur compounds, it is hypothesized to possess significant anticancer and antimicrobial activities. The proposed mechanisms center on the reactivity of its disulfide bond, likely targeting cysteine residues in key proteins like β-tubulin in cancer cells and essential enzymes in microbes.

The experimental frameworks provided in this guide offer a clear path for validating these hypotheses. Initial in vitro screening through cytotoxicity and MIC assays will be critical in establishing its potency and spectrum of activity.

Future work should focus on:

-

Mechanism of Action Studies : If cytotoxic activity is confirmed, further experiments such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and tubulin polymerization assays are warranted.

-

Enzyme Inhibition Profiling : Direct testing of the compound's inhibitory activity against specific enzymes, such as Cytochrome P450 isoforms, should be conducted.[18]

-

Structure-Activity Relationship (SAR) Studies : Synthesizing and testing analogues with different substitutions on the aromatic ring (e.g., varying the position or type of halogen) can help optimize potency and selectivity.

-

In Vivo Evaluation : Promising candidates from in vitro studies should be advanced to preclinical animal models to assess efficacy, pharmacokinetics, and safety.

This systematic approach will be instrumental in determining if this compound can be developed into a novel therapeutic agent.

References

-

Iciek, M., Kwiecień, I., & Włodek, L. (2009). Biological properties of garlic and garlic-derived organosulfur compounds. Environmental and Molecular Mutagenesis. [Link]

-

Tshibangu, D., et al. (2021). The Role of Organosulfur Compounds as Nrf2 Activators and Their Antioxidant Effects. Antioxidants. [Link]

-

Petropoulos, S., et al. (2017). Vegetable Organosulfur Compounds and their Health Promoting Effects. Current Pharmaceutical Design. [Link]

-

Corzo-Martínez, M., Corzo, N., & Villamiel, M. (2007). Biological properties of onions and garlic. Trends in Food Science & Technology. [Link]

-

Gunathilake, K., & Rupasinghe, H. (2014). DUAL ROLE OF ORGANOSULFUR COMPOUNDS IN FOODS: A REVIEW. Food and Function. [Link]

-

Bierer, D. E., et al. (1998). 2-CYANOETHANETHIOL. Organic Syntheses. [Link]

-

Hunter, R., Caira, M., & Stellenboom, N. (2006). Inexpensive, One-Pot Synthesis of Unsymmetrical Disulfides Using 1-Chlorobenzotriazole. The Journal of Organic Chemistry. [Link]

-

Wauchope, S., et al. (2021). Dibenzyl trisulfide binds to and competitively inhibits the cytochrome P450 1A1 active site without impacting the expression of aryl hydrocarbon receptor. Toxicology and Applied Pharmacology. [Link]

-

He, Q., et al. (2009). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of β-tubulin at Cys 12 and suppression of microtubule dynamics. Molecular Cancer Therapeutics. [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chlorobenzyl mercaptan. PubChem. [Link]

-

He, Q., et al. (2009). Natural product derivative Bis(4-fluorobenzyl)trisulfide inhibits tumor growth by modification of beta-tubulin at Cys 12 and suppression of microtubule dynamics. Molecular Cancer Therapeutics. [Link]

-

Misharina, T. A., et al. (2022). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. Molecules. [Link]

-

Wauchope, S., et al. (2021). Dibenzyl trisulfide binds to and competitively inhibits the cytochrome P450 1A1 active site without impacting the expression of the aryl hydrocarbon receptor. Toxicology and Applied Pharmacology. [Link]

-

Wauchope, S., et al. (2022). In Silico Design and SAR Study of Dibenzyl Trisulfide Analogues for Improved CYP1A1 Inhibition. ChemistryOpen. [Link]

-

Organic Chemistry Portal. (n.d.). Disulfide synthesis by S-S coupling. Organic Chemistry Portal. [Link]

-

Ouellette, D., & Ambadipudi, S. (2010). The role of thiols and disulfides in protein chemical and physical stability. Journal of Pharmaceutical Sciences. [Link]

-

Panico, S., et al. (1990). Antimicrobial activity of a new derivative: N-(4-chlorobenzyl)-2-(1H-imidazol-1-ylmethyl)benzenamine. Drugs Under Experimental and Clinical Research. [Link]

-

Wang, Y., et al. (2021). Biological Functions of Diallyl Disulfide, a Garlic-Derived Natural Organic Sulfur Compound. Oxidative Medicine and Cellular Longevity. [Link]

-

Zhang, Y., et al. (2024). Dynamic Antimicrobial Poly(disulfide) Coatings Exfoliate Biofilms On Demand Via Triggered Depolymerization. Advanced Functional Materials. [Link]

-

Wang, Y., et al. (2023). The Marine Antimicrobial Peptide AOD with Intact Disulfide Bonds Has Remarkable Antibacterial and Anti-Biofilm Activity. International Journal of Molecular Sciences. [Link]

-

da Silva, B. V. (2008). Disulfur Dichloride. Synlett. [Link]

-

Zhang, Y., et al. (2024). Dynamic Antimicrobial Poly(disulfide) Coatings Exfoliate Biofilms On Demand Via Triggered Depolymerization. Advanced Functional Materials. [Link]

-

Steiger, A. K., et al. (2018). Synthesis and Hydrogen Sulfide Releasing Properties of Diaminodisulfides and Dialkoxydisulfides. Molecules. [Link]

-

Park, S., et al. (2020). Antimicrobial Properties and Mode of Action of Cryptdin-4, a Mouse α-Defensin Regulated by Peptide Redox Structures and Bacterial Cultivation Conditions. International Journal of Molecular Sciences. [Link]

-

de Cássia da Silveira e Sá, R., et al. (2013). Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. Molecules. [Link]

-

Wesołowska, O., et al. (2024). Selective Anticancer Activity and Safety Profile of Chlorochalcones: Impact on Breast Cancer, Blood, and Endothelial Cells. International Journal of Molecular Sciences. [Link]

- Google Patents. (2002). Method for producing diphenyl disulfide derivative.

-

Liu, T., & Li, W. (2022). Distinct enzymatic strategies for de novo generation of disulfide bonds in membranes. Frontiers in Molecular Biosciences. [Link]

-

National Center for Biotechnology Information. (n.d.). Dibenzyl disulfide. PubChem. [Link]

-

Kumar, R. S., & Nasser, A. J. A. (2012). Anticancer activity of 1,4-dihydropyridine derivatives. Journal of Cancer Science & Therapy. [Link]

-

Weerapana, E., & Cravatt, B. F. (2011). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Nature Chemical Biology. [Link]

-

Beke, T., et al. (2023). Confirmation of the Disulfide Connectivity and Strategies for Chemical Synthesis of the Four-Disulfide-Bond-Stabilized Aspergillus giganteus Antifungal Protein, AFP. Journal of Natural Products. [Link]

-

Galande, M. G., & D'Souza, L. J. (2014). Azodicarboxylate‐Mediated Peptide Cyclisation: Application to Disulfide Bond Formation in Solution and Solid Phase. ChemistryOpen. [Link]

-